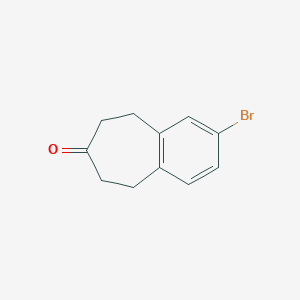

![molecular formula C26H38O2S2 B1527736 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene CAS No. 1098102-94-3](/img/structure/B1527736.png)

4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene

Overview

Description

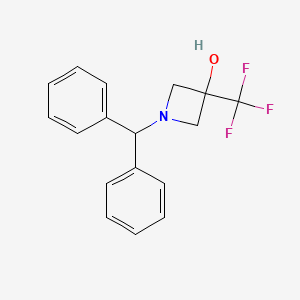

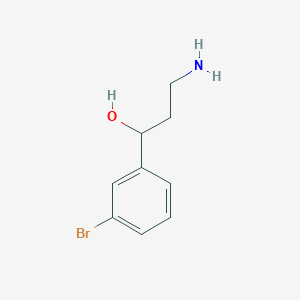

4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene is a planar symmetrical molecular structure of the thiophene derivative . It enables better π-π stacking and good electron delocalization that encourages charge transport . It has been intensively studied for the application of OFETs and OPVs .

Synthesis Analysis

The synthesis of 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene involves Stille coupling reactions . Several electron acceptors are introduced into the polymer backbone to tune the photo-electronic properties of the copolymers .Molecular Structure Analysis

The molecular structure of 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene is planar and symmetrical . This structure enables better π-π stacking and good electron delocalization, which encourages charge transport .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene include Stille coupling reactions . These reactions involve the use of several electron acceptors introduced into the polymer backbone to tune the photo-electronic properties of the copolymers .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene include a molecular weight of 448.73 .Scientific Research Applications

Dye-Sensitized Solar Cells

This compound is used as an organic dye with high Incident Photon-to-Current Efficiency (IPCE) values containing two triphenylamine units as co-donors. It is valuable for preparing efficient dye-sensitized solar cells .

Conductive Polymer Applications

It serves as a conductive polymer with a symmetric and planar conjugated structure. It exhibits hole mobility and can be used as an acceptor layer in the fabrication of polymer-based solar cells .

Organic Thin-Film Transistors (OTFTs)

The compound can be utilized in the fabrication of OTFTs due to its suitable electronic properties and structural configuration .

Photovoltaic Donor Materials

As an analogue of benzo[1,2-b:4,5-b’]dithiophene (BDT), it is considered a promising building block for polymer photovoltaic donor materials because of its larger coplanar core and extended conjugation length .

Copolymer Band Gap Influence

The acceptor units in copolymers based on this compound significantly influence the band gap, electronic energy levels, and photovoltaic properties, making it crucial for tuning these properties in copolymers .

Photo-Electronic Properties Tuning

This compound is part of a series of triple bond side-chained benzodithiophene copolymers synthesized to tune the photo-electronic properties of polymers by introducing various electron acceptors into the polymer backbone .

Future Directions

properties

IUPAC Name |

4,8-dioctoxythieno[2,3-f][1]benzothiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O2S2/c1-3-5-7-9-11-13-17-27-23-21-15-19-30-26(21)24(22-16-20-29-25(22)23)28-18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSGUMOETOXOHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C2C=CSC2=C(C3=C1SC=C3)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50729052 | |

| Record name | 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene | |

CAS RN |

1098102-94-3 | |

| Record name | 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b′]dithiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1098102-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene a desirable material for organic solar cell applications?

A1: 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene, often incorporated into polymers like PTB1 and PTB7, exhibits several properties beneficial for organic solar cells:

- Electron-donating properties: This compound typically acts as an electron donor in organic solar cell blends. [, ]

- Tunable energy levels: The energy levels of 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-based polymers can be modified by copolymerization with different acceptor units, influencing the bandgap and ultimately impacting the solar cell's open-circuit voltage (Voc). []

- Film-forming capabilities: When incorporated into polymers, it enables the formation of thin films necessary for device fabrication. [, ]

Q2: How does the size of quantum dots used in conjunction with 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-based polymers affect solar cell performance?

A2: Research shows that smaller PbS quantum dots (QDs) blended with PTB1, a polymer containing 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene, result in higher photocurrent and charge transfer yields compared to larger QDs. This is attributed to the potential bulk heterojunction (BHJ) behavior of the blend, where smaller QDs facilitate more efficient charge separation at the polymer/QD interface. []

Q3: How does surface chemistry modification of quantum dots impact their interaction with 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-based polymers in solar cells?

A3: Ligand exchange on PbS quantum dots significantly influences their interaction with PTB1, a 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-containing polymer, impacting the performance of hybrid solar cells. Different ligands, like organic thiols, carboxylic acids, or inorganic halides, affect the open-circuit voltage (VOC) and fill factor (FF) of the device. This suggests that ligand choice influences charge generation and recombination dynamics at the polymer/QD interface. []

Q4: What strategies exist to improve the efficiency of organic solar cells utilizing 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-based polymers?

A4: Several approaches have been explored to enhance the performance of such solar cells:

- Polymer blend aging: Storing the dissolved blend of PTB1 and [, ]-phenyl-C61-butyric acid methyl ester (PCBM) before device fabrication enhances microphase separation and interpenetrating network formation, leading to improved short-circuit current and overall efficiency. []

- Cathode modification: Utilizing a 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-based conjugated polyelectrolyte as a cathode interlayer can effectively tune the work function of ITO, resulting in significantly increased open-circuit voltage (VOC) and power conversion efficiencies (PCEs) in devices using P3HT:PCBM blends. []

Q5: What are the long-term stability concerns regarding 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-based polymers in device applications?

A5: Studies reveal that polymers like PTB1 and PTB7 are susceptible to degradation in air, impacting their long-term performance in devices. The degradation is more pronounced in metal-semiconductor-metal (MSM) structures compared to metal-insulator-semiconductor (MIS) structures, highlighting the importance of protective layers in device fabrication. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1527664.png)

![2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B1527668.png)

![(S)-5-tert-Butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B1527671.png)